molecular formula C25H22ClN3O2S2 B12014529 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B12014529
M. Wt: 496.0 g/mol
InChI Key: AMYDPKHPZOCUDT-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a tetrahydrocyclopenta-thieno-pyrimidinone core, and a dimethylphenylacetamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the thieno[2,3-d]pyrimidinone core through cyclization reactions, followed by the introduction of the chlorophenyl group and the dimethylphenylacetamide moiety through substitution reactions. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness, potentially involving catalytic processes and high-throughput synthesis techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thieno[2,3-d]pyrimidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide include other thieno[2,3-d]pyrimidinone derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C25H22ClN3O2S2

Molecular Weight

496.0 g/mol

IUPAC Name

2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C25H22ClN3O2S2/c1-14-6-7-15(2)19(12-14)27-21(30)13-32-25-28-23-22(18-4-3-5-20(18)33-23)24(31)29(25)17-10-8-16(26)9-11-17/h6-12H,3-5,13H2,1-2H3,(H,27,30)

InChI Key

AMYDPKHPZOCUDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

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